Tert-Butyl 5-Bromoisoindoline-2-Carboxylate
Overview
Description
Mechanism of Action
Target of Action
Tert-Butyl 5-Bromoisoindoline-2-Carboxylate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . It is known to be used in the synthesis of Isothiazoloquinolones, which have enhanced antistaphylococcal activities against multidrug-resistant strains . It is also used to prepare substituted isoindolines as inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) .
Biochemical Pathways
Given its use in the synthesis of isothiazoloquinolones and inhibitors of dpp8/9 , it can be inferred that the compound indirectly affects the biochemical pathways associated with these molecules.
Result of Action
Instead, it contributes to the synthesis of active pharmaceutical ingredients that have specific molecular and cellular effects .
Action Environment
The action environment of this compound is primarily the chemical reactions in which it is used as an intermediate. Factors such as temperature, pH, and the presence of other reactants can influence its reactivity and the overall yield of the synthesis process . It should be stored at 2-8°C to maintain its stability.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the synthesis of Isothiazoloquinolones and substituted isoindolines
Cellular Effects
The compounds synthesized using this compound as an intermediate, such as Isothiazoloquinolones and substituted isoindolines, may have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compounds synthesized using this compound as an intermediate, such as Isothiazoloquinolones and substituted isoindolines, may exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 5-Bromoisoindoline-2-Carboxylate typically involves the bromination of isoindoline derivatives followed by esterification with tert-butyl groups . One common method involves the reaction of 5-bromoisoindoline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 5-Bromoisoindoline-2-Carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include substituted isoindolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: Tert-Butyl 5-Bromoisoindoline-2-Carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals .
Biology: In biological research, it serves as an intermediate in the synthesis of bioactive molecules that can modulate various biological pathways .
Medicine: The compound is used in the synthesis of drugs with enhanced antistaphylococcal activities against multidrug-resistant strains .
Industry: In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
- Tert-Butyl 5-Fluoroisoindoline-2-Carboxylate
- Tert-Butyl 5-Chloroisoindoline-2-Carboxylate
- Tert-Butyl 5-Nitroisoindoline-2-Carboxylate
Uniqueness: Tert-Butyl 5-Bromoisoindoline-2-Carboxylate is unique due to its bromine atom, which allows for specific substitution reactions that are not possible with other halogenated isoindoline derivatives . This makes it a valuable intermediate in the synthesis of complex bioactive molecules .
Properties
IUPAC Name |
tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHEUCWNVPUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582872 | |
Record name | tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201940-08-1 | |
Record name | tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-bromo-2,3-dihydro-1H-isoindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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